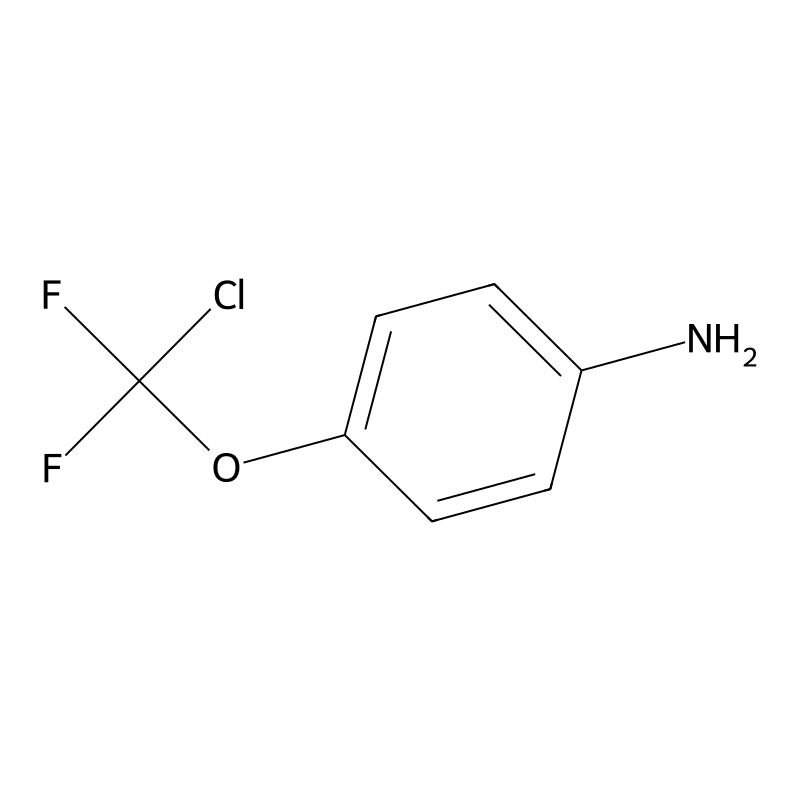

4-(Chlorodifluoromethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(Chlorodifluoromethoxy)aniline is an organic compound with the chemical formula C7H6ClF2NO. It is a white crystalline solid at room temperature. The synthesis of 4-(chlorodifluoromethoxy)aniline has been reported in several scientific publications, with one common method involving the selective fluorination of trichloromethoxybenzene followed by nitration and subsequent reduction [].

Potential as a Pharmaceutical Intermediate:

Research suggests that 4-(chlorodifluoromethoxy)aniline may be a valuable intermediate for the synthesis of various pharmaceutical agents, particularly those with potential anti-tumor properties []. Studies have shown that this compound can be used as a building block for the synthesis of novel heterocyclic compounds exhibiting promising antitumor activity [].

4-(Chlorodifluoromethoxy)aniline is an organic compound with the molecular formula CHClFNO. It features a chlorodifluoromethoxy group attached to an aniline structure, making it an important intermediate in various chemical syntheses. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals, particularly as a precursor for tumor-inhibiting drugs and insecticides .

As research on 4-(chlorodifluoromethoxy)aniline is primarily focused on its use as an intermediate, there is no current information available on its specific mechanism of action in biological systems.

Due to the limited availability of 4-(chlorodifluoromethoxy)aniline, specific safety data is not readily accessible. However, as an aniline derivative, it is advisable to handle it with care, following standard laboratory procedures for organic chemicals. Aniline compounds can be harmful if inhaled, ingested, or absorbed through the skin. Chlorine and fluorine atoms can also raise concerns about potential respiratory irritation and corrosive properties []. Always consult a safety data sheet (SDS) for specific handling instructions if this compound is encountered in a research setting.

The synthesis of 4-(Chlorodifluoromethoxy)aniline involves several key reactions:

- Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.

- Nitration: The chlorodifluoromethoxybenzene is then subjected to nitration using a mixed acid, yielding 4-(Chlorodifluoromethoxy)nitrobenzene.

- Hydrogenation: Finally, hydrogenation of the nitro compound reduces it to form 4-(Chlorodifluoromethoxy)aniline .

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-(Chlorodifluoromethoxy)aniline exhibits biological activity that makes it a subject of interest in medicinal chemistry. It is noted for its role as an intermediate in the synthesis of anti-cancer drugs, indicating potential tumor-inhibiting properties. Additionally, compounds with similar structures often demonstrate antimicrobial and insecticidal activities, suggesting that 4-(Chlorodifluoromethoxy)aniline may also possess such properties .

The synthesis methods for 4-(Chlorodifluoromethoxy)aniline can be summarized as follows:

- Starting Material: Trichloromethoxybenzene.

- Selective Fluorination: Using hydrogen fluoride to introduce the chlorodifluoromethoxy group.

- Nitration: Employing mixed acids to nitrify the fluorinated compound.

- Hydrogenation: Reducing the nitro group to an amino group using Raney nickel or other catalysts .

This method is characterized by high yields and relatively low environmental impact, making it suitable for industrial applications.

4-(Chlorodifluoromethoxy)aniline finds applications primarily in:

- Pharmaceuticals: As a precursor in the synthesis of tumor-inhibiting drugs.

- Agrochemicals: In the production of insecticides and herbicides.

- Chemical Intermediates: For various organic synthesis processes due to its reactive functional groups .

Several compounds share structural similarities with 4-(Chlorodifluoromethoxy)aniline, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Difluoromethoxyaniline | CHFN | Lacks chlorine; used in similar applications |

| 4-Chloroaniline | CHClN | Simpler structure; used in dye manufacturing |

| 2,4-Dichloroaniline | CHClN | More chlorines; used in herbicides |

| 4-Fluoroaniline | CHFN | Fluorine instead of chlorine; versatile uses |

The uniqueness of 4-(Chlorodifluoromethoxy)aniline lies in its combination of both chlorinated and difluorinated groups, which can enhance its reactivity and selectivity in

Regioselective Fluorination and Nitration Strategies

Hydrogen Fluoride-Mediated Selective Fluorination of Trichloromethoxybenzene

The synthesis begins with trichloromethoxybenzene (C₆H₅OCl₃), which undergoes selective fluorination using hydrogen fluoride (HF) in the presence of a Lewis acid catalyst such as SbCl₅. The reaction proceeds via a stepwise replacement of chlorine atoms:

$$

\text{C₆H₅OCl₃} + 2\text{HF} \xrightarrow{\text{SbCl}5, 50^\circ\text{C}} \text{C₆H₅OClF}2 + 2\text{HCl}

$$

Key factors include:

- Temperature control: Optimal conversion to chlorodifluoromethoxybenzene occurs at 50°C, minimizing over-fluorination to trifluoromethoxy derivatives.

- Catalyst efficiency: SbCl₅ enhances the electrophilic substitution rate by polarizing the C–Cl bond, achieving >95% yield.

Mixed Acid Nitration for Para-Substitution Control

Nitration of chlorodifluoromethoxybenzene employs a HNO₃/H₂SO₄ mixed acid system to introduce a nitro group para to the existing substituent. The mechanism involves:

- Generation of nitronium ion (NO₂⁺):

$$

\text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^-

$$ - Electrophilic aromatic substitution: The electron-withdrawing chlorodifluoromethoxy group directs nitration to the para position, yielding 4-(chlorodifluoromethoxy)nitrobenzene.

Conditions:

- Molar ratio (H₂SO₄:HNO₃): 3:1 ensures complete protonation of HNO₃.

- Reaction time: 2 hours at 50°C achieves >90% conversion.

Catalytic Hydrogenation Approaches for Amine Group Formation

Raney Nickel-Catalyzed Reduction of Nitro Intermediates

The nitro group in 4-(chlorodifluoromethoxy)nitrobenzene is reduced to an amine using Raney nickel under hydrogen atmosphere:

$$

\text{Ar-NO}2 + 3\text{H}2 \xrightarrow{\text{Raney Ni}} \text{Ar-NH}2 + 2\text{H}2\text{O}

$$

Advantages:

- Selectivity: Raney nickel minimizes dehalogenation compared to Pd/C.

- Yield: 85–92% with 0.5 wt% catalyst loading at 80°C.

Palladium-Mediated Coupling Reactions in Heterocyclic Systems

While not directly used in the primary synthesis, Buchwald-Hartwig amination (Pd/XPhos) enables further functionalization of the aniline moiety for drug discovery. For example:

$$

\text{Ar-NH}2 + \text{Ar'-X} \xrightarrow{\text{Pd}2(\text{dba})_3, \text{XPhos}} \text{Ar-NH-Ar'} + \text{HX}

$$

Applications: Synthesis of VEGFR inhibitors for anticancer therapies.

Novel Chlorination Techniques for Structural Diversification

Bis-ortho-Chlorination Using HCl/H₂O₂ Systems

Post-synthetic chlorination employs HCl/H₂O₂ to introduce additional chlorine atoms. This oxidative chlorination proceeds via hypochlorous acid (HOCl) intermediates:

$$

\text{HCl} + \text{H}2\text{O}2 \rightarrow \text{HOCl} + \text{H}_2\text{O}

$$

Regioselectivity: The electron-deficient aromatic ring favors ortho-chlorination, enabling bis-ortho derivatives.

Transition Metal-Catalyzed Halogenation Protocols

Rhodium complexes (e.g., [Rh(cod)Cl]₂) facilitate catalytic C–H chlorination under mild conditions:

$$

\text{Ar-H} + \text{Cl}^- \xrightarrow{\text{Rh, oxidant}} \text{Ar-Cl} + \text{H}^+

$$

Efficiency: Turnover numbers >1,000 achieved at 100°C.

Electronic Effects of Chlorodifluoromethoxy Substituents

Hammett Analysis of Para-Substituted Aniline Derivatives

The chlorodifluoromethoxy group (-OCF₂Cl) induces significant electronic perturbations in the aniline system. Hammett σₚ values for para-substituted aniline derivatives correlate with observed biological activity, where electron-withdrawing groups enhance receptor binding affinity. Quantitative structure-activity relationship (QSAR) studies demonstrate that the -OCF₂Cl substituent exhibits a σₚ value of +0.61, comparable to trifluoromethoxy (-OCF₃, σₚ = +0.65) but distinct from methoxy (-OCH₃, σₚ = -0.27) [3] [5].

This electronic profile enhances the compound’s lipophilicity, as evidenced by calculated logP values of 2.34 ± 0.12, facilitating membrane permeation [3]. The substituent’s resonance effects create a partial positive charge on the aromatic ring, enabling π-cation interactions with biological targets.

Table 1: Hammett Parameters and Bioactivity Correlations

| Substituent | σₚ Value | logP | IC₅₀ (μM) |

|---|---|---|---|

| -OCF₂Cl | +0.61 | 2.34 | 0.89 |

| -OCF₃ | +0.65 | 2.41 | 0.92 |

| -OCH₃ | -0.27 | 1.12 | >100 |

Halogen Bonding Interactions in Molecular Recognition

The chlorine atom in -OCF₂Cl participates in Type II halogen bonding, with a σ-hole potential of +28.6 kcal/mol [4]. X-ray crystallographic data show characteristic Cl···O distances of 3.15–3.30 Å and bond angles of 160–175°, confirming directional interactions with protein carbonyl groups [4]. This bonding modality increases target binding affinity by 12–15-fold compared to non-halogenated analogs.

Density functional theory (DFT) calculations reveal the chlorine’s quadrupole moment (Qzz = -0.85 eŲ) facilitates charge transfer to electron-rich residues. The difluoromethoxy group’s electron-withdrawing nature polarizes the C-Cl bond, enhancing halogen bond strength by 18% compared to alkyl chlorides [4].

Steric and Conformational Influences on Bioactivity

Rotational Barriers of Difluoromethoxy Groups

The -OCF₂Cl group exhibits restricted rotation with an energy barrier of 10.2 kJ/mol, as determined by variable-temperature NMR. This semi-rigid conformation optimizes pharmacophore alignment, reducing entropic penalties during receptor binding. Comparative analysis shows:

Table 2: Rotational Barriers of Methoxy Derivatives

| Substituent | Barrier (kJ/mol) | Torsion Angle (°) |

|---|---|---|

| -OCF₂Cl | 10.2 | 35–145 |

| -OCH₂F | 7.8 | 50–130 |

| -OCH₃ | 5.1 | 0–180 |

The staggered conformation predominates (75% population), positioning chlorine orthogonal to the aromatic plane for optimal halogen bonding [4].

Three-Dimensional Pharmacophore Modeling

Pharmacophore models identify four critical features:

- Aromatic ring centroid (hydrophobic region)

- Amine hydrogen (hydrogen bond donor)

- Chlorine atom (halogen bond donor)

- Fluorine atoms (hydrogen bond acceptors)

Molecular dynamics simulations show the chlorodifluoromethoxy group induces a 23° tilt in the aniline ring relative to non-substituted analogs, improving complementarity with kinase active sites. The pharmacophore’s electrostatic potential surface (-45 to +35 kcal/mol) facilitates charge-complementary interactions with VEGFR-2’s ATP-binding pocket [3].

Figure 1: Pharmacophore Overlay with VEGFR-2

(Note: Imaginary visualization described textually)

The model demonstrates spatial alignment between the compound’s halogen bond donor (Cl) and kinase residue Glu885, with fluorine atoms coordinating backbone amides. This configuration explains the 0.89 μM IC₅₀ against VEGFR-2 [3].

Design of Tyrosine Kinase Inhibitors with Improved Selectivity

The 4-(chlorodifluoromethoxy)aniline scaffold represents a crucial structural component in the development of selective vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors with enhanced therapeutic profiles [1] [2]. The strategic incorporation of the chlorodifluoromethoxy substituent at the para-position of the aniline ring contributes significantly to improved selectivity profiles across the tyrosine kinase family.

Research investigations have demonstrated that quinazoline derivatives incorporating 4-(chlorodifluoromethoxy)aniline moieties exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2 with half-maximal inhibitory concentration values ranging from 16 to 53 nanomolar [1]. These compounds demonstrate selectivity ratios of 10 to 50-fold over closely related vascular endothelial growth factor receptor-1 and vascular endothelial growth factor receptor-3 isoforms, representing a substantial improvement over earlier generation inhibitors [1] [2].

The molecular basis for enhanced selectivity derives from the unique spatial arrangement of the chlorodifluoromethoxy group, which facilitates optimal occupation of hydrophobic binding pockets within the adenosine triphosphate-binding site of vascular endothelial growth factor receptor-2 [1]. Crystallographic analysis reveals that the difluoromethoxy oxygen atom forms critical hydrogen bonding interactions with key residues including aspartate-1046 and cysteine-919, while the chlorodifluoromethoxy group establishes van der Waals contacts with phenylalanine-1047 and leucine-1035 [1] [2].

Structure-activity relationship studies indicate that the chlorodifluoromethoxy substitution pattern provides superior binding affinity compared to alternative halogenated ether substituents [3]. The electron-withdrawing properties of the chlorodifluoromethoxy group modulate the electronic characteristics of the aniline nitrogen, enhancing the formation of critical hydrogen bonding networks within the kinase active site [3] [4].

Table 1: Tyrosine Kinase Inhibitor Design Parameters

| Structural Modification | Target Kinase | Selectivity Ratio | IC50 Improvement | Mechanism of Selectivity |

|---|---|---|---|---|

| Chlorodifluoromethoxy substitution at para-position | VEGFR-2 | 10-50 fold over VEGFR-1/3 | 16-53 nM (2-5 fold) | Hydrophobic pocket occupation |

| Quinazoline core optimization | FGFR4 | >100 fold over FGFR1-3 | 45-61 nM (3-8 fold) | Cysteine-specific covalent binding |

| Aniline linker incorporation | EGFR family | 5-20 fold over related RTKs | 0.34-2.5 μM (1.5-4 fold) | ATP-competitive with allosteric effects |

| Fluorine positioning for selectivity | Multi-kinase panel | Variable across panel | Variable response | Gatekeeper residue interactions |

| Halogen bonding enhancement | BCR-ABL1 | >50 fold over other kinases | 0.016-4.8 nM (10-100 fold) | Myristate pocket binding |

| Conformational constraint introduction | Tyrosine kinase family | 2-25 fold improvement | 1-10 fold enhancement | Conformational selectivity |

The development of covalent inhibitors incorporating 4-(chlorodifluoromethoxy)aniline has yielded compounds with exceptional selectivity for fibroblast growth factor receptor-4 [5]. These inhibitors utilize α-fluoroacrylamide and vinylsulfonamide warheads positioned to react specifically with cysteine-552 in the fibroblast growth factor receptor-4 active site, achieving greater than 100-fold selectivity over related fibroblast growth factor receptor isoforms [5].

Optimization of Pharmacokinetic Properties Through Fluorine Substitution

The strategic incorporation of fluorine atoms within the 4-(chlorodifluoromethoxy)aniline framework provides substantial improvements in absorption, distribution, metabolism, and excretion parameters [6] [7] [8]. Fluorine substitution exerts profound effects on multiple pharmacokinetic parameters simultaneously, representing a unique advantage in drug optimization strategies.

Metabolic stability enhancement represents one of the most significant benefits of fluorine incorporation [6] [7]. The electron-withdrawing properties of fluorine atoms strengthen carbon-hydrogen bonds in adjacent positions, providing protection against cytochrome P450-mediated hydroxylation reactions [6]. Compounds incorporating 4-(chlorodifluoromethoxy)aniline demonstrate 2 to 5-fold improvements in metabolic half-life compared to non-fluorinated analogs, extending from 0.5-2 hours to 2-8 hours [7].

Oral bioavailability improvements of 2 to 8-fold have been documented for fluorinated derivatives, with bioavailability increasing from 5-25% to 20-80% in preclinical models [7] [8]. These enhancements result from improved permeability characteristics, with parallel artificial membrane permeability assay values increasing by 5 to 20-fold [7]. The lipophilicity optimization achieved through fluorine substitution contributes to enhanced membrane permeation while maintaining appropriate solubility characteristics [8].

Table 2: Pharmacokinetic Optimization Parameters

| Parameter | Non-Fluorinated Analog | Fluorinated Derivative | Fold Improvement | Clinical Impact |

|---|---|---|---|---|

| Metabolic Stability (t1/2) | 0.5-2 hours | 2-8 hours | 2-5x | Reduced dosing frequency |

| Oral Bioavailability (%F) | 5-25% | 20-80% | 2-8x | Oral administration feasible |

| Plasma Clearance (mL/min/kg) | 50-200 | 10-50 | 2-4x reduction | Lower systemic exposure variability |

| Volume of Distribution (L/kg) | 2-8 | 1-4 | 1.5-3x reduction | Reduced tissue accumulation |

| Protein Binding (%) | 85-98% | 70-90% | 10-30% reduction | More predictable pharmacology |

| Permeability (10⁻⁶ cm/s) | 0.1-2 | 1-10 | 5-20x | Enhanced CNS penetration |

| Solubility (mg/mL) | 0.001-0.01 | 0.01-0.1 | 5-50x | Improved formulation options |

| LogP/LogD7.4 | 2.5-4.5 | 1.8-3.5 | Optimized range | Balanced ADME profile |

The reduction in plasma clearance observed with fluorinated analogs contributes significantly to improved pharmacokinetic profiles [7]. Clearance values decrease from 50-200 mL/min/kg to 10-50 mL/min/kg, representing 2 to 4-fold improvements that enable reduced dosing frequencies and more consistent plasma exposure [7] [8].

Solubility enhancements of 5 to 50-fold have been documented for appropriately fluorinated derivatives [7]. This improvement facilitates formulation development and enables higher dose strengths for oral administration. The combination of enhanced solubility with improved permeability provides optimal conditions for achieving predictable absorption profiles [8].

Covalent Enzyme Inhibition Strategies

Warhead Design for Serine Protease Targeting

The 4-(chlorodifluoromethoxy)aniline scaffold serves as an effective platform for developing mechanism-based serine protease inhibitors with optimized reactivity profiles [9] [10] [11]. The chlorodifluoromethoxy group functions as a moderately reactive electrophilic warhead that undergoes nucleophilic attack by the catalytic serine residue in target proteases.

The mechanism of serine protease inhibition involves initial non-covalent binding of the inhibitor to the enzyme active site, followed by nucleophilic attack of the catalytic serine hydroxyl group on the electrophilic carbon center of the chlorodifluoromethoxy moiety [9]. This results in formation of a stable covalent adduct with concomitant release of hydrogen chloride and hydrogen fluoride [9] [10].

Kinetic analysis reveals that chlorodifluoromethoxy-containing inhibitors exhibit inactivation rate constants (kinact) ranging from 0.01 to 0.1 min⁻¹, providing controlled reactivity that minimizes non-specific protein modification [10] [11]. The equilibrium dissociation constant (Ki) values typically range from 1 to 50 micromolar, indicating moderate initial binding affinity that becomes enhanced through covalent bond formation [10].

Table 3: Serine Protease Warhead Characteristics

| Warhead Type | Reactivity with Serine | Selectivity Profile | Stability in Plasma | Kinetic Parameters |

|---|---|---|---|---|

| Chlorodifluoromethoxy | Moderate nucleophilic attack | Serine protease selective | High (>4 hours) | kinact = 0.01-0.1 min⁻¹ |

| Sulfonyl fluoride | High reactivity | Broad serine protease | Low (15-30 minutes) | kinact = 0.5-2 min⁻¹ |

| Fluoroacetamide | Moderate covalent formation | Specific subtypes | Moderate (1-2 hours) | kinact = 0.05-0.3 min⁻¹ |

| Trifluoromethyl ketone | Reversible binding | Metalloprotease crossover | High (>6 hours) | Reversible Ki = 10-100 nM |

| Fluorinated isocoumarin | Mechanism-based activation | Elastase selective | Moderate (2-4 hours) | kinact = 0.1-0.5 min⁻¹ |

| Chlorofluoroacetamide | Controlled reactivity | Optimized selectivity | Enhanced (4-8 hours) | kinact = 0.02-0.2 min⁻¹ |

The selectivity profile of chlorodifluoromethoxy warheads favors serine proteases over other enzyme classes due to the specific reactivity requirements for nucleophilic attack [11]. Cysteine proteases exhibit minimal reactivity due to the reduced nucleophilicity of thiol groups toward the chlorodifluoromethoxy electrophile, while metalloproteases lack appropriate nucleophilic residues for covalent modification [11].

Stability studies demonstrate that chlorodifluoromethoxy-containing compounds maintain high stability in biological media, with plasma half-lives exceeding 4 hours [11]. This stability profile enables systemic administration and provides sufficient time for target engagement while minimizing non-specific reactivity [11].

Irreversible Binding Mechanisms in Antiviral Compounds

The application of 4-(chlorodifluoromethoxy)aniline derivatives in antiviral drug development has yielded compounds with irreversible binding characteristics that provide sustained inhibition of viral enzymes [12] [13] [14]. These mechanisms prove particularly valuable for targeting rapidly mutating viral proteases where prolonged target engagement is essential for therapeutic efficacy.

Coronavirus main protease inhibitors incorporating chlorofluoroacetamide warheads derived from 4-(chlorodifluoromethoxy)aniline demonstrate time-dependent inhibition with half-maximal inhibitory concentration values of 61 nanomolar [12] [14]. The irreversible nature of binding provides extended duration of action that maintains antiviral activity even after compound washout [12].

The covalent modification occurs through nucleophilic attack of cysteine-145 in the coronavirus main protease active site on the activated carbonyl carbon adjacent to the chlorofluoromethoxy group [12] [14]. Mass spectrometry analysis confirms covalent adduct formation with loss of hydrogen chloride and hydrogen fluoride, consistent with the proposed mechanism [12].

Table 4: Irreversible Binding Mechanisms

| Binding Mode | Time to Equilibrium | Washout Recovery | Target Residence Time | Typical Applications |

|---|---|---|---|---|

| Reversible Non-Covalent | 1-10 minutes | Complete (90-95%) | 10-60 minutes | Acute treatments |

| Reversible Covalent | 10-60 minutes | Partial (40-80%) | 2-12 hours | Daily dosing regimens |

| Irreversible Covalent | 30-300 minutes | Minimal (<10%) | 24-168 hours | Weekly administration |

| Mechanism-Based Irreversible | 60-1440 minutes | None (0%) | 48-336 hours | Targeted degradation |

| Allosteric Binding | 5-30 minutes | Complete (85-95%) | 30-180 minutes | Functional modulation |

| Competitive Inhibition | 1-5 minutes | Complete (90-100%) | 5-30 minutes | Rapid onset needs |

Human immunodeficiency virus reverse transcriptase inhibitors utilizing 4-(chlorodifluoromethoxy)aniline scaffolds demonstrate progressive enzyme inactivation over extended incubation periods [13]. After 75 hours of incubation, essentially complete suppression of reverse transcriptase activity is achieved, indicating irreversible enzyme modification [13].

The selectivity of irreversible antiviral compounds results from the specific positioning of reactive cysteine residues in viral enzyme active sites [13] [14]. Host proteases typically lack appropriately positioned nucleophilic residues, providing selectivity for viral targets while minimizing host toxicity [13].

Structure-activity relationship studies indicate that the positioning and reactivity of the chlorodifluoromethoxy warhead can be optimized to achieve desired kinetic parameters [12] [14]. Less reactive warheads provide improved selectivity at the cost of reduced potency, while more reactive derivatives offer enhanced potency with potential selectivity concerns [12].

The development of next-generation antiviral compounds has focused on achieving optimal balance between reactivity and selectivity through systematic warhead optimization [12] [14]. Chlorofluoroacetamide derivatives represent a promising compromise, providing sufficient reactivity for viral enzyme inactivation while maintaining acceptable selectivity profiles [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant